

An In-depth Technical Guide to the Chemical Properties of Pipenzolate Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pipenzolate*

Cat. No.: *B1662189*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **pipenzolate** bromide. The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and visualizations of its mechanism of action.

Introduction

Pipenzolate bromide is a quaternary ammonium compound and a synthetic antimuscarinic agent.^[1] It functions as a competitive antagonist of acetylcholine at muscarinic receptors, particularly the M2 and M3 subtypes.^{[1][2]} This action leads to a reduction in smooth muscle contractions and secretions in the gastrointestinal tract.^{[1][3]} Consequently, it is primarily indicated for the treatment of gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome and peptic ulcers.^{[2][3]} Chemically, it is the bromide salt of the 1-ethyl-1-methyl-3-piperidyl ester of benzoic acid.

Core Chemical and Physical Properties

The fundamental chemical and physical identifiers and properties of **pipenzolate** bromide are summarized in the table below for clear and rapid reference.

Property	Value	Reference(s)
IUPAC Name	(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate bromide	[4]
CAS Number	125-51-9	[4]
Molecular Formula	C ₂₂ H ₂₈ BrNO ₃	[4][5]
Molecular Weight	434.37 g/mol	[5]
Appearance	White to off-white crystalline powder	
Melting Point	179-180 °C	
Solubility	Soluble in water	
LogP (calculated)	0.0574	
SMILES	<chem>CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]</chem>	[4][6]
InChI Key	XEDCWWFPZMHXCM-UHFFFAOYSA-M	[4]

pKa Considerations

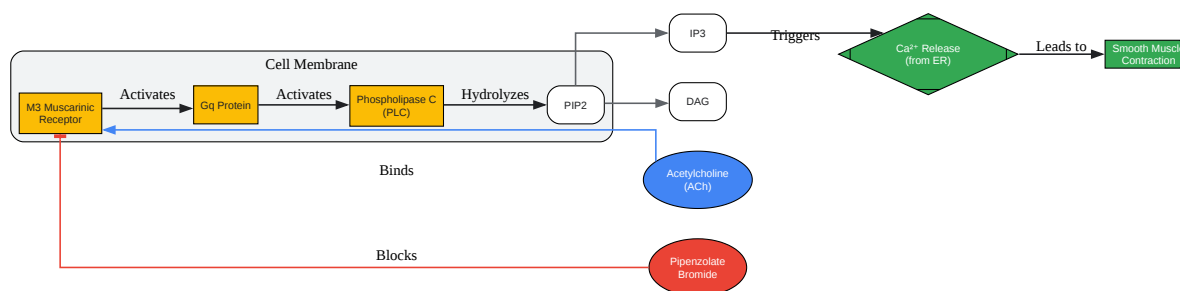
As a quaternary ammonium compound, **pipenzolate** bromide possesses a permanent positive charge on the nitrogen atom. It is a strong electrolyte and remains fully ionized regardless of the pH of the solution. Therefore, a pKa value is not typically determined or relevant for this functional group in the context of physiological pH ranges.

Mechanism of Action: Muscarinic Receptor Antagonism

Pipenzolate bromide exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[6] It shows a predominant affinity for M2 and M3 receptors, which are prevalent in the smooth muscles of the gastrointestinal tract.[1]

In the parasympathetic nervous system, acetylcholine (ACh) binding to M3 receptors on smooth muscle cells initiates a signaling cascade via the Gq protein.[7][8] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction.[7][8]

Pipenzolate bromide competitively blocks the binding of ACh to the M3 receptor, thereby inhibiting this entire cascade and resulting in smooth muscle relaxation.[1][3]



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Caption: Muscarinic M3 receptor signaling pathway and its inhibition by **pipenzolate** bromide.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a compound like **pipenzolate** bromide are provided below. These represent standard, validated laboratory

procedures.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid crystalline compound using a digital melting point apparatus.[9][10][11]

- Sample Preparation:
 - Ensure the **pipenzolate** bromide sample is completely dry and finely powdered.
 - Obtain a glass capillary tube, sealed at one end.
 - Press the open end of the capillary tube into the powder until a small amount of sample enters the tube.[12]
 - Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.[11]
- Apparatus Setup:
 - Turn on the melting point apparatus.
 - Set a starting temperature approximately 15-20°C below the expected melting point (179°C).[9][11]
 - Set the heating ramp rate. For an initial rapid determination, a rate of 4-5°C/minute can be used. For the precise measurement, a slower rate of 1-2°C/minute is required near the melting point.[11]
- Measurement:
 - Insert the packed capillary tube into the sample holder of the apparatus.
 - Begin heating and observe the sample through the magnified viewfinder.
 - Record the temperature at which the first drop of liquid appears (T_1).

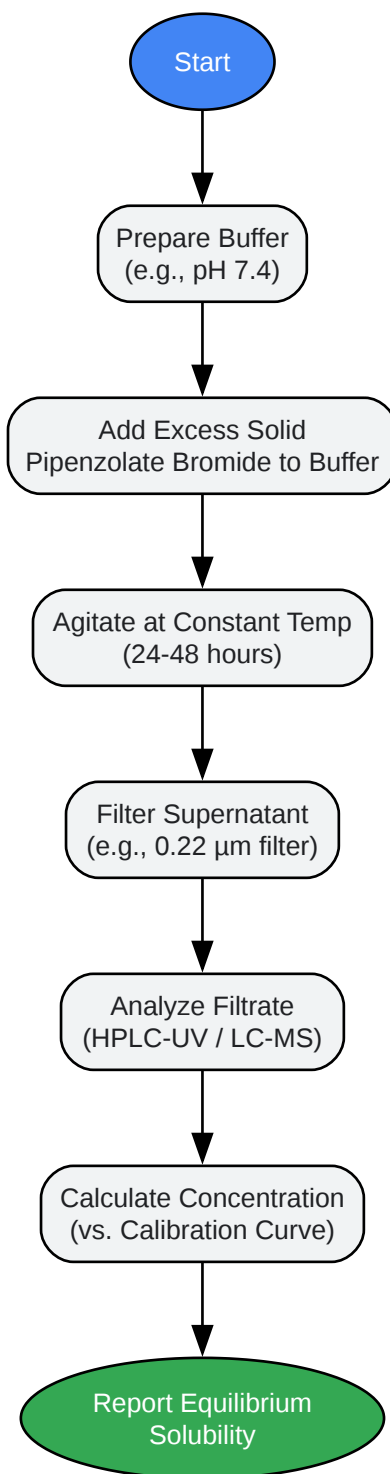
- Continue heating and record the temperature at which the last solid crystal turns into a transparent liquid (T_2).
- The melting point is reported as the range $T_1 - T_2$.
- For accuracy, perform the determination in triplicate with fresh samples for each run.[\[10\]](#)

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Preparation:
 - Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate buffer to simulate physiological conditions).
 - Create a series of standard solutions of **pipenzolate** bromide of known concentrations in the chosen buffer for generating a calibration curve.
- Equilibration:
 - Add an excess amount of solid **pipenzolate** bromide to a known volume of the buffer in a sealed vial or flask. The presence of undissolved solid must be visible.[\[14\]](#)
 - Place the flask in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[\[13\]](#)
- Sampling and Analysis:
 - After equilibration, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This is typically done using a syringe fitted with a filter (e.g., 0.22 μm PVDF).
 - Quantify the concentration of dissolved **pipenzolate** bromide in the filtrate using a validated analytical method, such as HPLC-UV or LC/MS.

- Determine the concentration by comparing the analytical response to the previously generated calibration curve. The resulting concentration is the equilibrium solubility.



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Caption: General experimental workflow for determining aqueous solubility via the shake-flask method.

LogP Determination (Octanol-Water Shake-Flask Method)

This protocol describes the classic shake-flask method for determining the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) of a compound.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Phase Preparation:
 - Prepare n-octanol and an aqueous buffer (e.g., pH 7.4 phosphate buffer).
 - Pre-saturate the two phases by mixing them vigorously for 24 hours and then allowing them to separate completely. Use the n-octanol-saturated buffer and the buffer-saturated n-octanol for the experiment.[\[19\]](#)
- Partitioning:
 - Prepare a stock solution of **pipenzolate** bromide in the aqueous buffer.
 - In a separation funnel or vial, combine a known volume of the buffer-saturated n-octanol and a known volume of the drug-containing, n-octanol-saturated buffer.
 - Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[\[17\]](#)
- Phase Separation and Analysis:
 - Allow the mixture to stand undisturbed until the two phases have clearly and completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.
 - Carefully sample a precise aliquot from both the aqueous phase and the n-octanol phase.
 - Determine the concentration of **pipenzolate** bromide in each phase using a suitable analytical method (e.g., HPLC-UV).

- Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:
 - $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
 - The LogP (or LogD at the experimental pH) is the base-10 logarithm of this ratio:
 - $\text{LogP} = \log_{10}(P)$

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Pipenzolate Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662189#pipenzolate-bromide-chemical-properties>]

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